molecular formula C18H17N3OS B5599538 2-amino-N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide

2-amino-N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No. B5599538
M. Wt: 323.4 g/mol
InChI Key: RHAXXDLHKXJSPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds structurally similar to 2-amino-N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide, often involves chemoselective thionation-cyclization reactions. Kumar et al. (2013) describe an efficient route to synthesize 2,4,5-trisubstituted thiazoles using Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides, which can be applied to the synthesis of our compound of interest (Kumar, Parameshwarappa, & Ila, 2013).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by their stability and unique bonding patterns. Prabhuswamy et al. (2016) provide insights into the crystal structure analysis of thiazole compounds, which could be extrapolated to understand the molecular structure of 2-amino-N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide, highlighting the importance of N-H...O and C-H...O hydrogen bond interactions in stabilizing the crystal structure (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Chemical Reactions and Properties

Thiazole derivatives participate in a variety of chemical reactions, offering a pathway to synthesize a wide range of compounds. The study by Lombardo et al. (2004) on the discovery of dual Src/Abl kinase inhibitors showcases the potential chemical reactivity of thiazole carboxamides in medicinal chemistry (Lombardo et al., 2004).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their application in material science and drug development. The synthesis and characterization of novel polyimides derived from thiazole-containing diamines by Zhao et al. (2007) provide valuable data on the thermal stability and mechanical properties of thiazole-based polymers (Zhao, Li, Zhang, Shao, & Wang, 2007).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including reactivity, stability under various conditions, and interactions with other molecules, are essential for their application in chemical syntheses and as potential pharmaceuticals. The work by Dovlatyan et al. (2004) on the acylation of thiazole-2-carboxylic acid derivatives reveals insights into the chemical reactivity and potential functionalization of thiazole compounds (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).

Scientific Research Applications

Synthesis Methods

Thiazole derivatives, including compounds similar to 2-amino-N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide, are synthesized using chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent. This method enables the introduction of diverse functionalities, such as ester, N-substituted carboxamide, or peptide, into the thiazole structure, offering a versatile approach for the synthesis of complex thiazole derivatives (Kumar, Parameshwarappa, & Ila, 2013).

Biological Activity

Research on thiazole derivatives has shown promising results in biological applications. For instance, some thiazole compounds have been synthesized with selenium to create novel arylazothiazole disperse dyes. These compounds demonstrated significant antioxidant, antitumor, and antimicrobial activities, indicating their potential for development into sterile and biologically active fabrics for various life applications (Khalifa et al., 2015).

Anticancer Activity

A particular focus has been on the anticancer activity of thiazole derivatives. A study found that certain 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives exhibited notable anticancer activity against several cancer cell lines, with the most potent compound showing a 48% activity rate. This suggests that modifications to the thiazole structure can significantly influence its biological activity, offering a pathway for the development of new anticancer agents (Cai et al., 2016).

properties

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-11-7-6-8-12(2)14(11)20-17(22)16-15(21-18(19)23-16)13-9-4-3-5-10-13/h3-10H,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAXXDLHKXJSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=C(S2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide

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